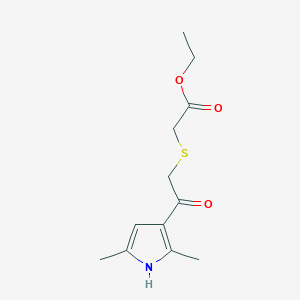
Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrole ring substituted with dimethyl groups and an ethyl thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate typically involves the reaction of 2,5-dimethylpyrrole with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrole nitrogen attacks the carbon of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its biological activity is attributed to its ability to interact with cellular enzymes and proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-((2-(2,5-dimethyl-1h-pyrrol-3-yl)-2-oxoethyl)thio)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific ester and thioether functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Ethyl 2-((2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrole ring, specifically 2,5-dimethyl-1H-pyrrole, which is known for its diverse biological properties. The structural formula can be represented as follows:
Where x, y, z, a, and b correspond to the specific counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.
Antimicrobial Activity
Research indicates that derivatives of 2,5-dimethylpyrrole exhibit significant antimicrobial properties. A study demonstrated that compounds with this scaffold showed high activity against Mycobacterium tuberculosis (M. tuberculosis) with minimum inhibitory concentrations (MIC90) below 1 µg/mL, indicating strong bactericidal effects . The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways.
Immunomodulatory Effects
In addition to antimicrobial effects, this compound has been shown to modulate immune responses. A related compound was found to enhance monoclonal antibody production by suppressing cell growth while increasing adenosine triphosphate (ATP) levels in cell cultures . This suggests potential applications in therapeutic antibody production and other immunological applications.
Table: Summary of Biological Activities
Case Study: Antitubercular Potential
A series of derivatives based on the 2,5-dimethylpyrrole scaffold were synthesized and evaluated for their antitubercular potential. The most promising derivatives demonstrated not only low cytotoxicity but also effective growth inhibition of intracellular M. tuberculosis . These findings highlight the compound's potential as a lead for developing new antituberculosis therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key structural features that contribute to the biological activity of this compound. The presence of the dimethylpyrrole moiety is critical for its activity, as modifications to this structure significantly alter its efficacy .
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
ethyl 2-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C12H17NO3S/c1-4-16-12(15)7-17-6-11(14)10-5-8(2)13-9(10)3/h5,13H,4,6-7H2,1-3H3 |
InChI Key |
CKJFAVDQXUKGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC(=O)C1=C(NC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















